molecular formula C19H20N4O3 B2880370 1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878733-85-8

1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2880370
CAS RN: 878733-85-8
M. Wt: 352.394
InChI Key: XKUSPCUUPOACFK-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as EMT, is a chemical compound that has been studied for its potential use in scientific research. This compound has gained attention due to its unique structure and potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound, part of a broader family of 1,2,4-triazole derivatives, has been synthesized for its potential antimicrobial activities. Researchers have investigated various derivatives for their ability to combat microbial infections, with some showing promising results against a range of microorganisms. The synthesis process often involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with varied antimicrobial efficacy (Bektaş et al., 2010).

Heterocyclic Chemistry and Isomerization Studies

In the realm of heterocyclic chemistry, the thermal isomerization of compounds containing ethoxyphenyl groups has been explored. Such studies delve into the transformations and chemical behaviors of these compounds under specific conditions, contributing to our understanding of their potential applications in medicinal chemistry and material science (Nishiwaki et al., 1974).

Antiviral and Anticancer Research

The structural framework of 1,2,4-triazole derivatives, including those with ethoxyphenyl and methoxyphenyl substituents, has been utilized in the development of new antiviral and anticancer agents. By modifying the core structure and substituents, researchers aim to enhance the therapeutic potential of these compounds, targeting specific diseases with high precision and efficacy. Such endeavors underscore the versatility of the 1,2,4-triazole backbone in drug discovery (He Mei et al., 2020).

Drug Development and Pharmacological Evaluation

The compound's framework has served as a basis for the development of novel drugs targeting specific receptors or biological pathways. Through careful design and synthesis, researchers have created derivatives with improved pharmacological profiles, aiming to treat various conditions more effectively. This process involves extensive testing and evaluation to ensure that the new compounds are both safe and effective (Mahesh et al., 2011).

Corrosion Inhibition

In addition to biomedical applications, some derivatives have been explored for their potential as corrosion inhibitors. The chemical properties of these compounds, including their ability to form protective layers on metal surfaces, make them valuable in extending the lifespan of materials exposed to corrosive environments. This research highlights the diverse utility of the 1,2,4-triazole derivatives beyond pharmaceuticals, encompassing areas such as materials science and engineering (Bentiss et al., 2009).

properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-26-17-11-6-5-10-16(17)23-13(2)18(21-22-23)19(24)20-14-8-7-9-15(12-14)25-3/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUSPCUUPOACFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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